2-(4-(2-(allylthio)-1H-benzo[d]imidazol-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-(2-(allylthio)-1H-benzo[d]imidazol-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a useful research compound. Its molecular formula is C26H21N3O3S and its molecular weight is 455.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(4-(2-(allylthio)-1H-benzo[d]imidazol-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic molecule that integrates various functional groups, including benzimidazole and isoquinoline moieties. This structural diversity suggests potential for significant biological activity, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis pathways, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula of the compound is C22H22N2O3S with a molecular weight of approximately 394.49 g/mol. The presence of the allylthio group and the benzo[de]isoquinoline structure is noteworthy as these features are often associated with various biological activities.
Antiproliferative Activity
Research indicates that compounds similar to the target molecule exhibit promising antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated that benzo[de]isoquinoline derivatives can inhibit the growth of human cancer cells through mechanisms involving apoptosis and cell cycle arrest.
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | HeLa | 45.0 | Apoptosis induction |
Compound B | MDA-MB-231 | 38.5 | Cell cycle arrest |
Target Molecule | U937 | TBD | TBD |
Antimicrobial Activity
Similar compounds have also shown antimicrobial properties against a range of bacterial strains. The efficacy of these compounds can be attributed to their ability to disrupt bacterial cell membranes or inhibit critical metabolic pathways.
The mechanisms through which this compound may exert its biological effects include:
- Interaction with DNA : Some benzo[de]isoquinoline derivatives intercalate into DNA, disrupting replication.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in cell proliferation and survival.
- Modulation of Signaling Pathways : Influence on pathways such as MAPK and PI3K/Akt, which are crucial in cancer cell survival.
Study 1: Antiproliferative Effects
In a recent study, derivatives of benzo[de]isoquinoline were tested for their antiproliferative effects on various cancer cell lines. The results indicated that modifications to the allylthio group significantly enhanced activity against breast cancer cells (MDA-MB-231). The study highlighted that the introduction of electron-withdrawing groups could further improve potency.
Study 2: Antimicrobial Evaluation
Another investigation focused on the antimicrobial properties of related compounds, revealing that certain derivatives displayed strong activity against Staphylococcus aureus and Escherichia coli. The study utilized disk diffusion methods to assess efficacy, with results indicating a correlation between structural modifications and increased antimicrobial activity.
Synthesis Pathways
The synthesis of this compound can be approached through several methods:
- Condensation Reactions : Utilizing starting materials such as benzimidazole derivatives and isoquinolinediones.
- Functional Group Modifications : Employing techniques like alkylation or acylation to introduce the allylthio group.
- Cyclization Reactions : Forming the final structure through cyclization processes that yield the desired heterocyclic frameworks.
Properties
IUPAC Name |
2-[4-oxo-4-(2-prop-2-enylsulfanylbenzimidazol-1-yl)butyl]benzo[de]isoquinoline-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O3S/c1-2-16-33-26-27-20-12-3-4-13-21(20)29(26)22(30)14-7-15-28-24(31)18-10-5-8-17-9-6-11-19(23(17)18)25(28)32/h2-6,8-13H,1,7,14-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCWUDOZPQHOMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC2=CC=CC=C2N1C(=O)CCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.